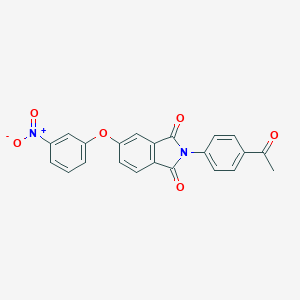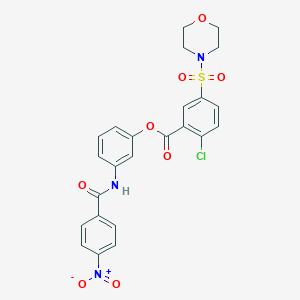
Propyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has a unique structure that includes a propyl ester group, a methylphenyl group, and a dioxoisoindoline core, making it an interesting subject for chemical and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate typically involves the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through the reaction of phthalic anhydride with an appropriate amine, such as 4-methylphenylamine, under acidic conditions. This reaction forms the intermediate 4-methylphenylisoindoline-1,3-dione.
Esterification: The intermediate is then subjected to esterification with propanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be considered to make the process more sustainable.
化学反应分析
Types of Reactions
Propyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or thioesters.
科学研究应用
Propyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of Propyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
相似化合物的比较
Propyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate can be compared with other isoindoline derivatives, such as:
Methyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate: Similar structure but with a methyl ester group instead of a propyl ester group.
Ethyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate: Similar structure but with an ethyl ester group instead of a propyl ester group.
Butyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate: Similar structure but with a butyl ester group instead of a propyl ester group.
The uniqueness of this compound lies in its specific ester group, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity.
属性
IUPAC Name |
propyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-3-10-24-19(23)13-6-9-15-16(11-13)18(22)20(17(15)21)14-7-4-12(2)5-8-14/h4-9,11H,3,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCCHSASNFDWCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pentyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B391386.png)


![N-(2,4-dichlorobenzylidene)-N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amine](/img/structure/B391391.png)
![4-Chloro-2-iodo-6-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B391393.png)
![4-Chloro-2-iodo-6-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B391394.png)

![2-Bromo-4-chloro-6-({[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B391397.png)
![N-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amine](/img/structure/B391399.png)
![(1E)-1-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B391400.png)


